(2E)-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a fluorophenyl group, a methoxyphenyl group, and a propenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline, 3-methoxy-4-pentyloxybenzaldehyde, and a suitable propenamide precursor.
Condensation Reaction: The 2-fluoroaniline reacts with 3-methoxy-4-pentyloxybenzaldehyde in the presence of a base to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with the propenamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(HEXYLOXY)PHENYL]-2-PROPENAMIDE
- (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(BUTYLOXY)PHENYL]-2-PROPENAMIDE
Uniqueness
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H24FNO3 |
---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(E)-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H24FNO3/c1-3-4-7-14-26-19-12-10-16(15-20(19)25-2)11-13-21(24)23-18-9-6-5-8-17(18)22/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,24)/b13-11+ |
InChI-Schlüssel |
QBERFODRWGOEMI-ACCUITESSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)OC |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.